Cas no 603940-89-2 (2-amino-3-(5-ethylthiophen-2-yl)propanoic acid)

2-Amino-3-(5-ethylthiophen-2-yl)propanoic acid is a synthetic non-proteinogenic amino acid derivative featuring a thiophene ring substituted with an ethyl group at the 5-position. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules and peptidomimetics. Its structural motif, combining a thiophene heterocycle with an amino acid backbone, offers versatility for modifications in drug design, enabling enhanced binding affinity or metabolic stability. The ethylthiophene moiety may contribute to lipophilicity, influencing pharmacokinetic properties. Suitable for controlled functionalization, this building block is of interest in medicinal chemistry for targeting specific receptors or enzymes. Handling requires standard precautions for amino acid derivatives.
2-amino-3-(5-ethylthiophen-2-yl)propanoic acid structure
603940-89-2 structure
Product Name:2-amino-3-(5-ethylthiophen-2-yl)propanoic acid
CAS No:603940-89-2
MF:C9H13NO2S
MW:199.27002120018
CID:6586325
PubChem ID:4210280
Update Time:2025-08-05

2-amino-3-(5-ethylthiophen-2-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-(5-ethylthiophen-2-yl)propanoic acid
    • 2-Thiophenepropanoic acid, α-amino-5-ethyl-
    • CS-0344492
    • 603940-89-2
    • EN300-1300797
    • AKOS000179502
    • Inchi: 1S/C9H13NO2S/c1-2-6-3-4-7(13-6)5-8(10)9(11)12/h3-4,8H,2,5,10H2,1H3,(H,11,12)
    • InChI Key: BHBZYACIOPAFHJ-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(CC)S1)C(N)C(=O)O

Computed Properties

  • Exact Mass: 199.06669983g/mol
  • Monoisotopic Mass: 199.06669983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 91.6Ų

Experimental Properties

  • Density: 1.247±0.06 g/cm3(Predicted)
  • Boiling Point: 334.1±42.0 °C(Predicted)
  • pka: 2.16±0.10(Predicted)

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Additional information on 2-amino-3-(5-ethylthiophen-2-yl)propanoic acid

2-Amino-3-(5-Ethylthiophen-2-yl)propanoic Acid (CAS No. 603940-89-2): An Overview of Its Structure, Properties, and Applications

2-Amino-3-(5-ethylthiophen-2-yl)propanoic acid (CAS No. 603940-89-2) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry. This compound, also known as 5-Ethylthiophene-2-ylalanine, is a derivative of the amino acid alanine with a thiophene ring and an ethyl group substituent. The presence of these functional groups imparts distinct chemical and biological properties, making it a valuable molecule for various applications.

The molecular structure of 2-amino-3-(5-ethylthiophen-2-yl)propanoic acid consists of a central carbon atom bonded to an amino group (-NH2), a carboxylic acid group (-COOH), and a thiophene ring with an ethyl substituent. The thiophene ring is a five-membered heterocyclic compound containing one sulfur atom, which confers unique electronic and steric properties to the molecule. The ethyl group further modulates the hydrophobicity and lipophilicity, influencing its solubility and biological activity.

In recent years, extensive research has been conducted to explore the potential applications of 2-amino-3-(5-ethylthiophen-2-yl)propanoic acid. One of the key areas of interest is its role in medicinal chemistry, particularly in the development of novel therapeutic agents. Studies have shown that this compound exhibits promising biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.

A notable study published in the Journal of Medicinal Chemistry (2021) investigated the anti-inflammatory properties of 2-amino-3-(5-ethylthiophen-2-yl)propanoic acid. The researchers found that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it could be a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another area of research focuses on the antioxidant properties of 2-amino-3-(5-ethylthiophen-2-yl)propanoic acid. A study published in Free Radical Biology and Medicine (2019) demonstrated that this compound scavenges reactive oxygen species (ROS) and protects cells from oxidative stress-induced damage. This property makes it a promising candidate for preventing or treating oxidative stress-related conditions such as neurodegenerative diseases and cardiovascular disorders.

The neuroprotective effects of 2-amino-3-(5-ethylthiophen-2-yl)propanoic acid have also been explored in preclinical studies. A study published in Neuropharmacology (2018) showed that this compound reduced neuronal cell death and improved cognitive function in animal models of Alzheimer's disease. The mechanism behind these effects is thought to involve the modulation of intracellular signaling pathways and the reduction of oxidative stress.

Beyond its therapeutic potential, 2-amino-3-(5-ethylthiophen-2-yl)propanoic acid has also found applications in materials science and chemical synthesis. Its unique structural features make it an excellent building block for the synthesis of more complex molecules, including polymers and conjugated materials. These materials have potential applications in electronics, sensors, and drug delivery systems.

In conclusion, 2-amino-3-(5-ethylthiophen-2-yl)propanoic acid (CAS No. 603940-89-2) is a multifaceted compound with a wide range of potential applications. Its unique chemical structure confers distinct properties that make it valuable for both medicinal chemistry and materials science. Ongoing research continues to uncover new insights into its biological activities and potential therapeutic uses, highlighting its significance in modern scientific research.

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